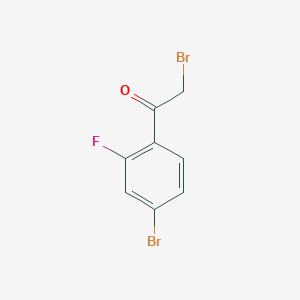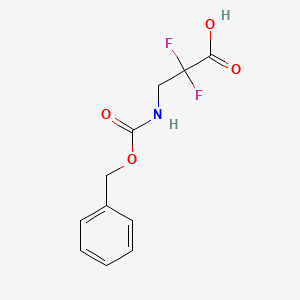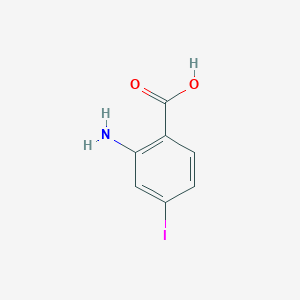
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
描述
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2FO It is a brominated derivative of acetophenone, characterized by the presence of both bromine and fluorine atoms on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone typically involves the bromination of 4-bromo-2-fluoroacetophenone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or distillation to remove any impurities .
化学反应分析
Types of Reactions
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)acetic acid.
科学研究应用
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms on the phenyl ring make it a good electrophile, allowing it to react readily with nucleophiles. The carbonyl group also plays a crucial role in its reactivity, participating in various reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Bromo-2-fluoroacetophenone
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUJSBRWLHLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622610 | |
| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869569-77-7 | |
| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)










![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)
